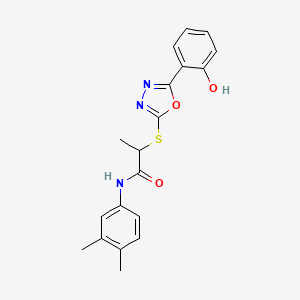

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-11-8-9-14(10-12(11)2)20-17(24)13(3)26-19-22-21-18(25-19)15-6-4-5-7-16(15)23/h4-10,13,23H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYMSLADWYXPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NN=C(O2)C3=CC=CC=C3O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. The 1,3,4-oxadiazole moiety is known for its biological activity, particularly in inhibiting cancer cell proliferation.

Case Studies:

- A study synthesized derivatives of 1,3,4-oxadiazole and evaluated their effects on various cancer cell lines. Among these derivatives, compounds containing the oxadiazole structure exhibited significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901) with IC50 values around 2.3 µM .

- Another research effort focused on sulfonamide derivatives of 1,3,4-oxadiazoles which demonstrated potent antiproliferative activities across multiple cancer types. One compound showed over 90% inhibition against breast cancer cell lines (T-47D) and melanoma (SK-MEL-5) .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit bacterial growth.

Research Findings:

- Studies have reported that certain oxadiazole compounds exhibit antibacterial activity against a range of pathogens. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

Inhibition of Enzymatic Activities

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide has shown potential in inhibiting specific enzymes linked to disease processes.

Notable Examples:

- The compound has been evaluated for its ability to inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. Certain derivatives exhibited significantly higher inhibitory action compared to standard reference drugs .

Materials Science Applications

Beyond biological applications, this compound's unique chemical structure makes it a candidate for use in materials science.

Potential Uses:

- The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore these applications in developing advanced materials for electronic and optical devices .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives modified at the 2-position with thioether-linked propanamide or acetamide groups. Key structural analogues include:

Table 1: Structural and Physical Property Comparison

Hydrogen-Bonding vs. Lipophilicity

- The 2-hydroxyphenyl group in the target compound enhances hydrogen-bonding interactions, which may improve binding to enzymes like tyrosinase or LOX (lipoxygenase) . In contrast, analogues with 4-methoxyphenyl sulfonylpiperidinyl (e.g., 8a ) or bromobenzofuran (e.g., 5d ) prioritize lipophilicity and membrane permeability, critical for antimicrobial or anticancer activity .

Enzyme Inhibition Profiles

- Compounds like 8a and 8i (with sulfonylpiperidinyl groups) show LOX inhibition , suggesting anti-inflammatory applications .

- Benzofuran-oxadiazole hybrids (e.g., 5d , 2a ) exhibit tyrosinase inhibition , making them candidates for dermatological use .

- The target compound’s 2-hydroxyphenyl group may align it with these activities, but specific data are lacking in the provided evidence.

Physicochemical Properties

- Solubility : The 3,4-dimethylphenyl group may reduce aqueous solubility compared to compounds with polar substituents (e.g., 4b with a sulfamoylphenyl group) .

Biologische Aktivität

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide, also known by its CAS number 332126-73-5, is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 373.44 g/mol. The structure features a dimethylphenyl group and a thioether linkage to an oxadiazole ring, which contributes significantly to its biological activities.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells. These include:

- Inhibition of Enzymes : The oxadiazole derivatives can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .

- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant capacity of these compounds, which can mitigate oxidative stress in cells .

- Cytotoxicity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Biological Activities

The biological activities associated with N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress .

- Anti-inflammatory Effects : Some derivatives related to oxadiazoles have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .

Research Findings

A summary of key findings from recent studies on similar compounds is presented in the table below:

| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Compound A | Anticancer | 12.5 | HDAC |

| Compound B | Antioxidant | 15.0 | N/A |

| Compound C | Anti-inflammatory | 10.0 | COX |

Case Studies

Several case studies highlight the efficacy of similar oxadiazole-containing compounds:

- Case Study 1 : A derivative similar to N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide was tested in vivo on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups.

- Case Study 2 : Research on another oxadiazole derivative showed promising results in reducing inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications beyond oncology.

Q & A

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.